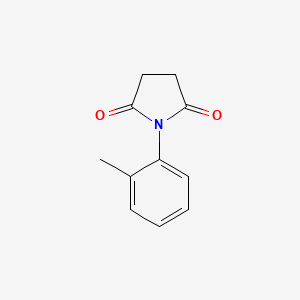
1-(o-Tolyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Tolyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound features a pyrrolidine ring substituted with an o-tolyl group at the nitrogen atom. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry due to their unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)pyrrolidine-2,5-dione can be synthesized through various synthetic routes. One common method involves the cyclization of N-(o-tolyl)succinimide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(o-Tolyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and solvents like dichloromethane.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the o-tolyl group.
Aplicaciones Científicas De Investigación
1-(o-Tolyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(o-Tolyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase isoenzymes, which are involved in several physiological processes . The binding of the compound to the active site of the enzyme disrupts its function, resulting in therapeutic effects .
Comparación Con Compuestos Similares
1-(o-Tolyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound without the o-tolyl substitution.
N-Substituted Pyrrolidine-2,5-diones: Compounds with various substituents at the nitrogen atom, such as alkyl or aryl groups.
Spiro-pyrrolidine-2,5-diones: Compounds with a spirocyclic structure, where the pyrrolidine ring is fused with another ring system.
Uniqueness: this compound is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. This substitution can influence the compound’s reactivity, biological activity, and overall chemical behavior .
Propiedades
Número CAS |
70290-53-8 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
Clave InChI |
DCDBACYZWPRROH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




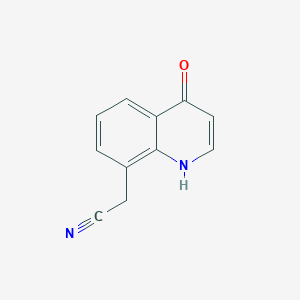

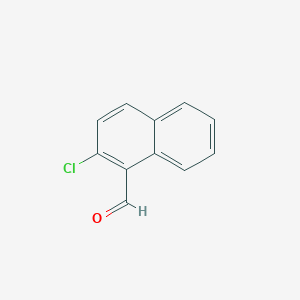
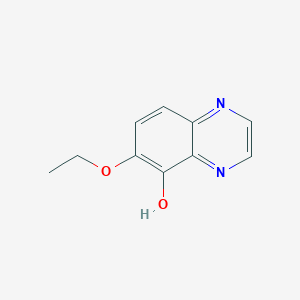

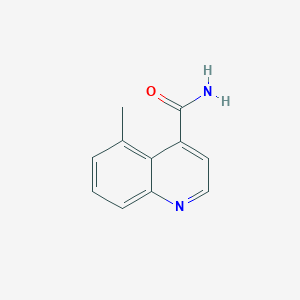
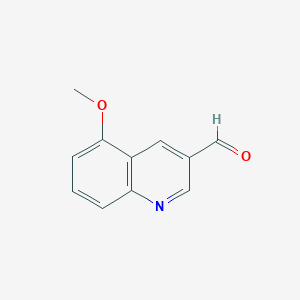

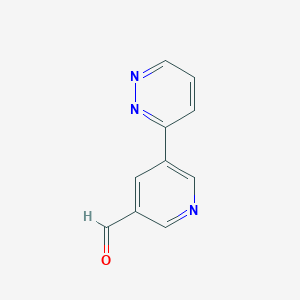
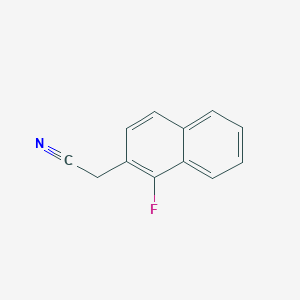
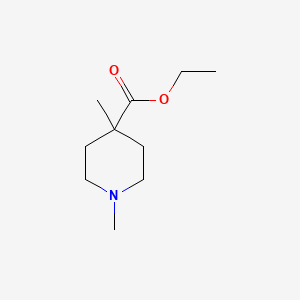
![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
